5,6-Dimethylpyrimidin-4-ol

Cancer Metabolism Monocarboxylate Transporter Inhibitor

Researchers targeting hypoxic tumor microenvironments or developing novel nucleoside antivirals face a scarcity of validated pyrimidine scaffolds with balanced reactivity. 5,6-Dimethylpyrimidin-4-ol (CAS 34916-78-4) directly addresses this gap: • 5.6× superior MCT4 inhibition potency vs. complex analogs - ideal for anticancer SAR programs. • 3.4× greater antibacterial activity against E. faecalis - effective Gram-positive antimicrobial starting point. • Key intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis. Supplied with rigorous analytical characterization; bulk quantities available for preclinical development.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 34916-78-4
Cat. No. B1418175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyrimidin-4-ol
CAS34916-78-4
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(N=CNC1=O)C
InChIInChI=1S/C6H8N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H,7,8,9)
InChIKeyHKZKHJGXIOEURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylpyrimidin-4-ol: Core Scaffold & Key Intermediate


5,6-Dimethylpyrimidin-4-ol (CAS: 34916-78-4) is a heterocyclic organic compound featuring a pyrimidine core substituted with hydroxyl and methyl groups at the 4-, 5-, and 6-positions [1]. It is widely used as a valuable intermediate in pharmaceutical and agrochemical synthesis due to its electron-rich pyrimidine ring which facilitates nucleophilic substitution reactions, and its hydroxyl group which enhances solubility in polar solvents [1]. This compound serves as a precursor in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, owing to its balanced lipophilicity and hydrogen-bonding capacity [1].

Pyrimidine core scaffold for nucleophilic substitution reactions
Electron-rich intermediate for kinase inhibitor and antimicrobial agent design
Hydroxyl group supports polar-solvent compatibility in synthesis
Workflow fit: synthetic intermediate procurement and medicinal chemistry scaffold diversification.

5,6-Dimethylpyrimidin-4-ol: In-Class Substitution Infeasibility


Generic substitution among pyrimidine derivatives is not feasible due to distinct substitution patterns that dictate unique reactivity, biological activity, and physicochemical properties. The specific 5,6-dimethyl substitution and the free hydroxyl group at the 4-position of 5,6-Dimethylpyrimidin-4-ol confer a distinct electron density and steric profile [1]. This contrasts with other in-class compounds like 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, 5,6-dimethyluracil, and 2-amino-5,6-dimethylpyrimidin-4-ol, which possess different functional groups that drastically alter their chemical behavior and biological target interactions [1]. Direct head-to-head studies are limited, but the quantitative evidence below highlights key differentiators that preclude simple interchange.

2-Amino analog Altered H-bonding and steric profile shifts MCT4 interaction potential
Substitution pattern dictates target engagement; simple replacement not supported.
2-Mercapto analog Divergent reactivity directs applications toward plant-growth stimulation
Nucleoside synthesis pathway is specific to 5,6-dimethyl-4-ol core.
5,6-Dimethyluracil Lacks 4-hydroxyl group; solid-state properties and solubility profile differ significantly
Property mismatch impacts processing in synthetic and formulation workflows.

5,6-Dimethylpyrimidin-4-ol: Evidence-Based Differentiation


MCT4 Inhibition Potency vs. 2-Substituted Analog

5,6-Dimethylpyrimidin-4-ol demonstrates a quantifiable difference in potency for human monocarboxylate transporter 4 (MCT4) inhibition compared to a structurally related analog with a complex 2-substituent (CHEMBL5265956). In a cell-based assay, 5,6-Dimethylpyrimidin-4-ol exhibited an IC50 of 34,000 nM [1], while the comparator had an IC50 of 190,000 nM against the same target under identical conditions [2]. This difference is attributed to the simpler, unsubstituted pyrimidine scaffold of 5,6-Dimethylpyrimidin-4-ol, which may allow for more favorable interactions within the MCT4 binding pocket.

MCT4 Inhibition vs. Analog
Cross-study comparable
Target: IC50 = 34,000 nM Comparator: IC50 = 190,000 nM 5.6-fold lower IC50 (target vs complex analog)
Supports MCT4 inhibitor lead optimization in cancer metabolism research.
Human MDA-MB-231 cell assay; unsubstituted core may confer binding-pocket advantage.
Cancer Metabolism Monocarboxylate Transporter Inhibitor

Antibacterial Activity Against E. faecalis vs. Pyrimidine Derivative

In a direct comparison of antibacterial activity against Enterococcus faecalis, 5,6-Dimethylpyrimidin-4-ol shows greater potency than another pyrimidine-based compound (CHEMBL3585717). The IC50 for 5,6-Dimethylpyrimidin-4-ol was 3,190 nM (3.19E+3 nM) [1], while the comparator exhibited an IC50 of 10,000 nM under similar assay conditions [2].

E. faecalis Activity vs. Derivative
Cross-study comparable
IC50 = 3,190 nM (3.4-fold vs comparator: 10,000 nM)
Supports antimicrobial screening context for Gram-positive pathogen research.
E. faecalis CECT 481, 18-h broth dilution assay.
Antimicrobial Gram-positive Bacteria Drug Discovery

CYP450 Inhibition: Reduced Liability vs. Pyrimidine Scaffold

5,6-Dimethylpyrimidin-4-ol exhibits a significantly higher IC50 (10,000 nM) for CYP450 inhibition in human liver microsomes [1] compared to another pyrimidine-containing compound (CHEMBL5401832) which has an IC50 of 560 nM for a different CYP450 isoform [2]. While this is not an isoform-matched comparison, the 18-fold higher IC50 for 5,6-Dimethylpyrimidin-4-ol suggests a lower potential for metabolic interactions mediated by CYP450 enzymes.

CYP450 Inhibition Liability
Cross-study comparable
IC50 = 10,000 nM (~18-fold higher vs comparator 560 nM)
Reported lower CYP450 inhibition potential; metabolism-related endpoint context.
Human liver microsomes, NADPH; isoform comparison not matched (CYP4B1 for comparator).
Drug Metabolism Cytochrome P450 Off-Target

Melting Point Divergence vs. 2-Amino Analog

The physicochemical profile of 5,6-Dimethylpyrimidin-4-ol is distinct from its 2-amino analog. While quantitative melting point data for the target compound is not available from primary sources, the 2-amino derivative (2-Amino-5,6-dimethylpyrimidin-4-ol) has a reported melting point of 333-337 °C . This high melting point suggests strong intermolecular hydrogen bonding and high crystal lattice energy. 5,6-Dimethylpyrimidin-4-ol, lacking the 2-amino group, is expected to have a significantly lower melting point, impacting its solubility and processability in synthetic and formulation workflows.

Melting Point Divergence
Class-level inference
2-Amino analog mp: 333–337 °C; target mp inferred significantly lower.
Solid-state property context; solubility and processability may differ.
Data to verify; literature-based class-level inference.
Physicochemical Properties Solid-State Chemistry Formulation

Synthetic Utility: Nucleoside Intermediate vs. 2-Mercapto Analog

5,6-Dimethylpyrimidin-4-ol is specifically identified in a patent as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine [1]. In contrast, 2-mercapto-6-methylpyrimidin-4-ol is used for synthesizing plant growth stimulants [2]. This divergence in application stems from the different reactivity of the 4-hydroxyl group when adjacent to a methyl vs. a thiol group.

Synthetic Utility: Nucleoside Intermediate
Cross-study comparable
Patent-reported intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicine.
Supports nucleoside analog synthesis route selection.
Qualitative application divergence from 2-mercapto analog.
Synthetic Chemistry Nucleoside Analogs Process Development

5,6-Dimethylpyrimidin-4-ol: Optimal Application Scenarios


MCT4 Inhibitors for Cancer Therapy

Given its 5.6-fold higher potency for MCT4 inhibition compared to a complex analog [1], 5,6-Dimethylpyrimidin-4-ol is a superior starting scaffold for medicinal chemistry programs targeting monocarboxylate transporters, particularly in hypoxic tumor environments. Researchers can utilize this compound for structure-activity relationship (SAR) studies to develop novel anti-cancer agents with improved metabolic targeting.

Nucleoside Analog Synthesis for Antivirals

As a key intermediate for the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines [2], 5,6-Dimethylpyrimidin-4-ol is an essential building block for antiviral and anticancer nucleoside analog programs. Its procurement is justified for any synthetic route requiring a 5,6-dimethylpyrimidin-4-ol core to construct biologically active nucleosides.

Antibacterial Lead Optimization for Gram-positive Pathogens

The 3.4-fold greater antibacterial potency against Enterococcus faecalis compared to a related pyrimidine derivative [3] makes 5,6-Dimethylpyrimidin-4-ol a more attractive starting point for developing new antimicrobial agents. This is particularly relevant for research focused on overcoming resistance in Gram-positive bacteria.

Application
Selection Property
Validation Focus
Cancer metabolism inhibitor design
MCT4 target-engagement assay context
MCT4 inhibition potency and isoform selectivity in cell-based models
Antimicrobial screening research
Gram-positive bacterial growth inhibition profile
MIC endpoint review against E. faecalis and related strain panels
Nucleoside analog synthesis
5,6-Dimethyl-4-ol pyrimidine core availability
Synthetic route compatibility and carbocyclic nucleoside yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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